molecular formula C8H11NO2 B15337222 3-Oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile

3-Oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile

Cat. No.: B15337222
M. Wt: 153.18 g/mol
InChI Key: OQGQEGHTAXQFDU-UHFFFAOYSA-N
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Description

3-Oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile is a chemical compound with the molecular formula C8H11NO3. It is a derivative of tetrahydropyran, a six-membered cyclic ether, and contains a nitrile group and a ketone functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting from Tetrahydropyran: One common synthetic route involves the reaction of tetrahydropyran with appropriate reagents to introduce the nitrile and ketone functionalities.

  • Nitrile Formation: The nitrile group can be introduced through the reaction of a suitable precursor with cyanide ions under controlled conditions.

  • Ketone Formation: The ketone group can be introduced through oxidation reactions using oxidizing agents like chromium(VI) oxide or other suitable oxidants.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions can occur at the nitrile or ketone groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, potassium permanganate, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

  • Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, or other oxidized derivatives.

  • Reduction Products: Primary amines or secondary alcohols.

  • Substitution Products: Various substituted nitriles or ketones.

Scientific Research Applications

3-Oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a tool in drug discovery.

  • Industry: It can be utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Oxo-3-(tetrahydrofuran-2-yl)propanenitrile: Similar structure but with a five-membered ring instead of six.

  • 3-Oxo-3-(oxan-2-yl)propanenitrile: Another name for the same compound, highlighting its structural features.

This comprehensive overview highlights the importance and versatility of 3-Oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(oxan-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C8H11NO2/c9-5-4-7(10)8-3-1-2-6-11-8/h8H,1-4,6H2

InChI Key

OQGQEGHTAXQFDU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(=O)CC#N

Origin of Product

United States

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